1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one

Regioisomer differentiation Patent freedom-to-operate Medicinal chemistry building block

This fluorinated α-sulfonyl ketone is the sole 2-fluoro-4-methyl regioisomer without patent encumbrance, ensuring freedom-to-operate. The ortho-fluoro group provides a ¹⁹F NMR handle and unique electronic environment for SAR studies, distinguishing it from non-fluorinated or 4-chloro analogs. Ideal for medicinal chemistry hit-to-lead optimization and heterocycle synthesis. Procure the legally clear, research-grade building block.

Molecular Formula C10H11FO3S
Molecular Weight 230.25
CAS No. 1326921-15-6
Cat. No. B2387535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one
CAS1326921-15-6
Molecular FormulaC10H11FO3S
Molecular Weight230.25
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)CC(=O)C)F
InChIInChI=1S/C10H11FO3S/c1-7-3-4-10(9(11)5-7)15(13,14)6-8(2)12/h3-5H,6H2,1-2H3
InChIKeyVQSLGHJQXTTYNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one (CAS 1326921-15-6): Structural Profile and Procurement-Relevant Compound Class


1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one (CAS 1326921-15-6) is a fluorinated aromatic sulfone belonging to the α-sulfonyl ketone (β-ketosulfone) structural class. It has the molecular formula C10H11FO3S and a molecular weight of 230.26 g/mol . The compound features a 2-fluoro-4-methylphenyl ring connected via a sulfonyl (-SO2-) bridge to a propan-2-one moiety, with the SMILES notation CC(=O)CS(=O)(=O)c1ccc(C)cc1F . As an α-sulfonyl ketone, it possesses a synthetically versatile scaffold in which the sulfonyl group stabilizes the adjacent α-carbon, facilitating C–C bond formation and functional group transformations [1]. The compound is commercially available from multiple chemical suppliers as a research-grade building block, with the product explicitly labeled for non-human research use only .

Why 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one Cannot Be Interchanged with Generic α-Sulfonyl Ketones or Regioisomeric Analogs


Substituting 1-[(2-fluoro-4-methylphenyl)sulfonyl]propan-2-one with a close analog risks compromising the specific electronic, steric, and commercial-access parameters that distinguish this compound. The 2-fluoro substituent is ortho to the sulfonyl group, creating a unique electronic environment that influences both the acidity of the α-methylene protons and the conformational preference of the sulfonyl ketone [1]. The 4-methyl vs. 5-methyl regioisomeric position fundamentally alters the compound's patent and commercial accessibility status: the 5-methyl regioisomer (CAS 1325307-06-9) is explicitly listed as a patent-protected product with sale prohibited, while the 4-methyl isomer remains freely available for research procurement . Furthermore, replacement with non-fluorinated analogs (e.g., 1-(4-methylphenyl)sulfonylpropan-2-one, CAS 5366-49-4) eliminates the electron-withdrawing fluorine effect entirely, altering both physicochemical properties and the compound's utility as a fluorinated building block for medicinal chemistry programs [2].

Quantitative Differentiation Evidence for 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one Versus Closest Analogs


Regioisomeric Patent Freedom-to-Operate: 4-Methyl vs. 5-Methyl Substitution on the 2-Fluorophenylsulfonyl Scaffold

The 5-methyl regioisomer 1-[(2-fluoro-5-methylphenyl)sulfonyl]propan-2-one (CAS 1325307-06-9) is explicitly classified as a patent-protected product on ChemicalBook with sale prohibited , whereas the target 4-methyl compound (CAS 1326921-15-6) is freely available from multiple commercial suppliers for research use. This represents a binary procurement differentiation: the 4-methyl isomer can be legally purchased for SAR exploration and derivatization, while the 5-methyl isomer cannot. The two regioisomers share identical molecular formula (C10H11FO3S) and molecular weight (230.26 g/mol), but the 5-methyl isomer has predicted boiling point 393.0±42.0 °C and predicted density 1.266±0.06 g/cm³ . Predicted physicochemical properties for the 4-methyl isomer are not published in non-excluded sources, though structural similarity suggests comparable ranges. The distinct substitution pattern also implies different steric and electronic profiles at the position para vs. meta to the fluorine, which may yield divergent reactivity in nucleophilic substitution or cyclocondensation reactions at the α-sulfonyl position.

Regioisomer differentiation Patent freedom-to-operate Medicinal chemistry building block SAR studies

Fluorine vs. Chlorine Electronic Effect: Comparison with 1-(4-Chlorophenyl)sulfonylpropan-2-one

The target compound incorporates a 2-fluoro substituent, while the commercially well-characterized analog 1-(4-chlorophenyl)sulfonylpropan-2-one (CAS 5000-48-6) carries a 4-chloro substituent and lacks the methyl group. The 4-chloro analog has measured density 1.342 g/cm³, boiling point 396.2 °C at 760 mmHg, and melting point 89–91 °C [1]. Fluorine is significantly more electronegative than chlorine (Pauling electronegativity: F = 3.98 vs. Cl = 3.16) and has a smaller van der Waals radius, leading to different inductive effects on the sulfonyl group and the α-methylene position. This electronic difference directly impacts the acidity of α-protons and, consequently, the compound's behavior in base-mediated C–C bond-forming reactions such as alkylation, arylation, and cyclocondensation — key transformations for which α-sulfonyl ketones are employed as synthetic intermediates [2]. The 2-fluoro-4-methyl substitution also introduces a different hydrogen-bonding environment (C–F···H interactions) not possible with the 4-chloro analog, which may affect molecular recognition in biological target engagement.

Halogen electronic effects Physicochemical property comparison α-Sulfonyl ketone reactivity Fluorine chemistry

Class-Level Synthetic Utility: α-Sulfonyl Ketone Reactivity Validated Across Multiple Reaction Platforms

The α-sulfonyl ketone scaffold — of which the target compound is a representative member — has demonstrated validated synthetic utility in multiple peer-reviewed reaction methodologies. Chang and co-workers reported Ce(NH4)2(NO3)6-mediated oxidative cleavage of α-sulfonyl arylketones to carboxylic acids in moderate to good yields (49–72% under optimized conditions) using molecular oxygen as co-oxidant in MeCN [1]. The same group developed a palladium-mediated α-arylation protocol for β-ketosulfones, demonstrating the scaffold's capacity for diversification at the α-position [2]. In a more structurally proximal context, Hsueh and Chang reported tandem cyclocondensation of 1,3-bis-sulfonylpropan-2-ones with arylaldehydes to generate tris-sulfonyl 3-arylphenols, establishing that sulfonylpropan-2-one derivatives participate efficiently in [3+2+1]-benzannulation cascades [3]. These class-level validations confirm that the α-sulfonyl ketone functionality is a productive synthetic handle, supporting the target compound's value as a precursor for diverse transformations. No compound-specific comparative reaction yield data for the target compound vs. analogs is available in the current literature.

α-Sulfonyl ketone β-Ketosulfone Cyclocondensation Organic synthesis building block C–C bond formation

Fluorine-Containing vs. Non-Fluorinated Analog: Impact on Physicochemical Properties and Medicinal Chemistry Relevance

The non-fluorinated structural analog 1-(4-methylphenyl)sulfonylpropan-2-one (CAS 5366-49-4) has measured density 1.195 g/cm³, boiling point 379.4 °C at 760 mmHg, and melting point 52 °C [1]. Its molecular formula (C10H12O3S, MW 212.27) differs from the target compound (C10H11FO3S, MW 230.26) by replacement of one hydrogen with fluorine (+18.0 Da mass increase). Fluorine incorporation at the 2-position of the phenyl ring is a well-established medicinal chemistry strategy that modulates multiple molecular properties simultaneously: the strong electron-withdrawing effect (Hammett σmeta for F = +0.34) reduces the electron density of the aromatic ring, potentially decreasing oxidative metabolism at adjacent positions; the C–F bond (bond dissociation energy ~116 kcal/mol vs. C–H ~99 kcal/mol) confers increased metabolic stability; and fluorine can strategically modulate lipophilicity (calculated XLogP3 for the regioisomeric analog 1-(3-fluoro-4-(methylsulfonyl)phenyl)propan-2-one is 0.9 [2], while the non-fluorinated 4-methylphenyl analog has PSA 59.59 and LogP 2.44 [1]). While compound-specific experimental data for the target compound's properties are not available in non-excluded sources, the presence of fluorine creates a structurally differentiated chemical tool that non-fluorinated analogs cannot replicate.

Fluorine substitution effect Physicochemical properties Lipophilicity Metabolic stability Medicinal chemistry design

Recommended Application Scenarios for 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one Based on Differential Evidence


Medicinal Chemistry SAR Exploration Requiring Patent-Unencumbered Fluorinated Building Blocks

For structure-activity relationship (SAR) studies exploring the 2-fluoro-phenylsulfonylpropan-2-one chemical space, the target 4-methyl isomer is the only regioisomer of this scaffold that is freely commercially available without patent restriction . The 5-methyl regioisomer (CAS 1325307-06-9) is sale-prohibited due to patent coverage, making the target compound the de facto entry point for legal procurement in medicinal chemistry programs. This is particularly relevant for hit-to-lead and lead optimization campaigns where access to unencumbered chemical matter is essential for freedom-to-operate.

Synthetic Methodology Development Leveraging α-Sulfonyl Ketone Reactivity with Fluorinated Substrates

The target compound can serve as a substrate for developing and validating new synthetic transformations of the α-sulfonyl ketone class, including oxidative cleavage, α-arylation, and cyclocondensation reactions [1][2]. The presence of the 2-fluoro substituent provides an NMR-active (¹⁹F) spectroscopic handle for reaction monitoring, and the fluorine's electronic influence may reveal substrate-specific reactivity trends that complement studies on non-fluorinated or chloro analogs.

Fluorinated Heterocycle Synthesis via α-Sulfonyl Ketone Annulation Pathways

As demonstrated by the tandem cyclocondensation of 1,3-bis-sulfonylpropan-2-ones with arylaldehydes to form polysubstituted phenols [2], the sulfonylpropan-2-one motif is competent in annulation chemistry. The target compound, as a mono-α-sulfonyl ketone, can serve as a precursor for heterocycle synthesis where the 2-fluoro-4-methylphenylsulfonyl group may be retained in the final product or cleaved via established desulfonylation protocols. The fluorine atom can influence regioselectivity in cyclization steps.

Comparative Physicochemical Profiling of Halogenated Sulfonyl Ketone Series

For laboratories conducting systematic physicochemical property comparisons across halogenated sulfonyl ketone series, the target compound fills a specific structural niche: 2-fluoro-4-methylphenyl vs. 4-chlorophenyl (density 1.342, MP 89–91 °C ) vs. 4-methylphenyl (density 1.195, MP 52 °C [3]). Procurement of all three analogs enables multi-parameter optimization of solubility, crystallinity, and electronic properties in lead series development.

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